

Physical and chemical properties of Urdamycin A

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Compound of Interest

Compound Name: Urdamycin A

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Urdamycin A: A Comprehensive Technical Guide An In-depth Analysis of the Physical, Chemical, and Biological Properties of a Potent Angucycline Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A is a member of the angucycline class of antibiotics, first isolated from the fermentation broth of *Streptomyces fradiae* strain Tü 2717.[1] It has garnered significant scientific interest due to its notable antibacterial and antitumor activities.[1] This technical guide provides a detailed overview of the physical and chemical properties of **Urdamycin A**, its isolation and characterization, and its biosynthetic and regulatory pathways.

Physical and Chemical Properties

Urdamycin A is a complex glycosidic natural product. Its structure was elucidated through a combination of spectroscopic methods and X-ray analysis.[1] The aglycone of **Urdamycin A**, urdamycinone A, is identical to aquayamycin.[1]

Data Presentation: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₄₃ H ₅₆ O ₁₇	[2]
Molecular Weight	844.9 g/mol	[2]
Appearance	Yellow-red solid	[3]
Melting Point	Decomposes at 160 °C	[3]
Solubility	Soluble in dichloromethane, DMSO, ethanol, and methanol.	[1]
CAS Number	98474-21-6	[2]

Data Presentation: Spectroscopic Data

Spectroscopic Technique	Key Features and Observed Values	Reference(s)
UV-Visible Spectroscopy (in Methanol)	λ_{max} at 291 nm (log ϵ 4.7) and 475 nm (log ϵ 4.2)	[4]
Infrared Spectroscopy (IR)	ν_{max} at 3398, 2929, 1632, 1515, 1430, 1367, 1293, 1063 cm ⁻¹	[4]
Mass Spectrometry (FAB-MS, negative ion)	m/z 730 (corresponding to the loss of a rhodiose sugar moiety)	[5]
High-Resolution Mass Spectrometry (HRESIMS)	[M+Na] ⁺ at m/z 799.2612 (for a related derivative, Urdamycin W)	[4]

Data Presentation: ¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the compiled ¹H and ¹³C NMR data for **Urdamycin A**. Note that chemical shifts can vary slightly based on the solvent and instrument used.[1]

Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ, multiplicity, J in Hz)
13	30.0	1.50 (d, 7.0)
1'	71.1	4.82 (d, 9.0)
2'	36.8	1.80 (m), 2.10 (m)
3'	77.1	3.80 (m)
4'	74.7	3.12 (t, 8.9)
5'	74.8	3.60 (m)
6'	18.2	1.25 (d, 6.0)
1''	97.4	4.96 (br s)
2''	36.8	1.85 (m), 2.15 (m)
3''	67.8	3.70 (m)
4''	78.8	3.20 (m)
5''	71.8	3.90 (m)
6''	18.2	1.30 (d, 6.0)
1'''	102.8	4.45 (d, 8.0)
2'''	36.8	1.75 (m), 2.05 (m)
3'''	78.4	3.75 (m)
4'''	74.8	3.15 (t, 9.0)
5'''	74.7	3.55 (m)
6'''	18.2	1.28 (d, 6.0)

Experimental Protocols

Fermentation for Urdamycin A Production

1. Culture Preparation:

- A single colony of *Streptomyces fradiae* Tü 2717 is inoculated from a fresh HA medium plate into a 50 mL flask containing 10 mL of Tryptone Soya Broth (TSB).[1]
- The seed culture is incubated at 28°C for 3 days on a rotary shaker at 180 rpm.[1]

2. Production Culture:

- 2 mL of the seed culture is transferred into a 500 mL flask containing 50 mL of AM production medium.[1]
- The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 180 rpm.[1]

Isolation and Purification of Urdamycin A

1. Extraction:

- The fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant.[1]
- Both the mycelium and the supernatant are extracted separately with an equal volume of ethyl acetate.[1]
- The organic phases are combined, and the solvent is evaporated under reduced pressure to yield the crude extract.[1]

2. Column Chromatography:

- The crude extract is dissolved in a minimal amount of methanol.[1]
- The dissolved extract is subjected to column chromatography on silica gel.[1]
- A gradient of chloroform and methanol is used as the mobile phase to elute the compounds.[1]
- Fractions are monitored by thin-layer chromatography (TLC), and those containing **Urdamycin A** are pooled.[1]

3. Preparative High-Performance Liquid Chromatography (HPLC):

- The **Urdamycin A**-containing fractions are further purified by preparative HPLC.[\[1\]](#)
- A reversed-phase C18 column is typically used.[\[1\]](#)
- The mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% formic acid.[\[1\]](#)
- The peak corresponding to **Urdamycin A** is collected, and the solvent is evaporated to obtain the purified compound.[\[1\]](#)

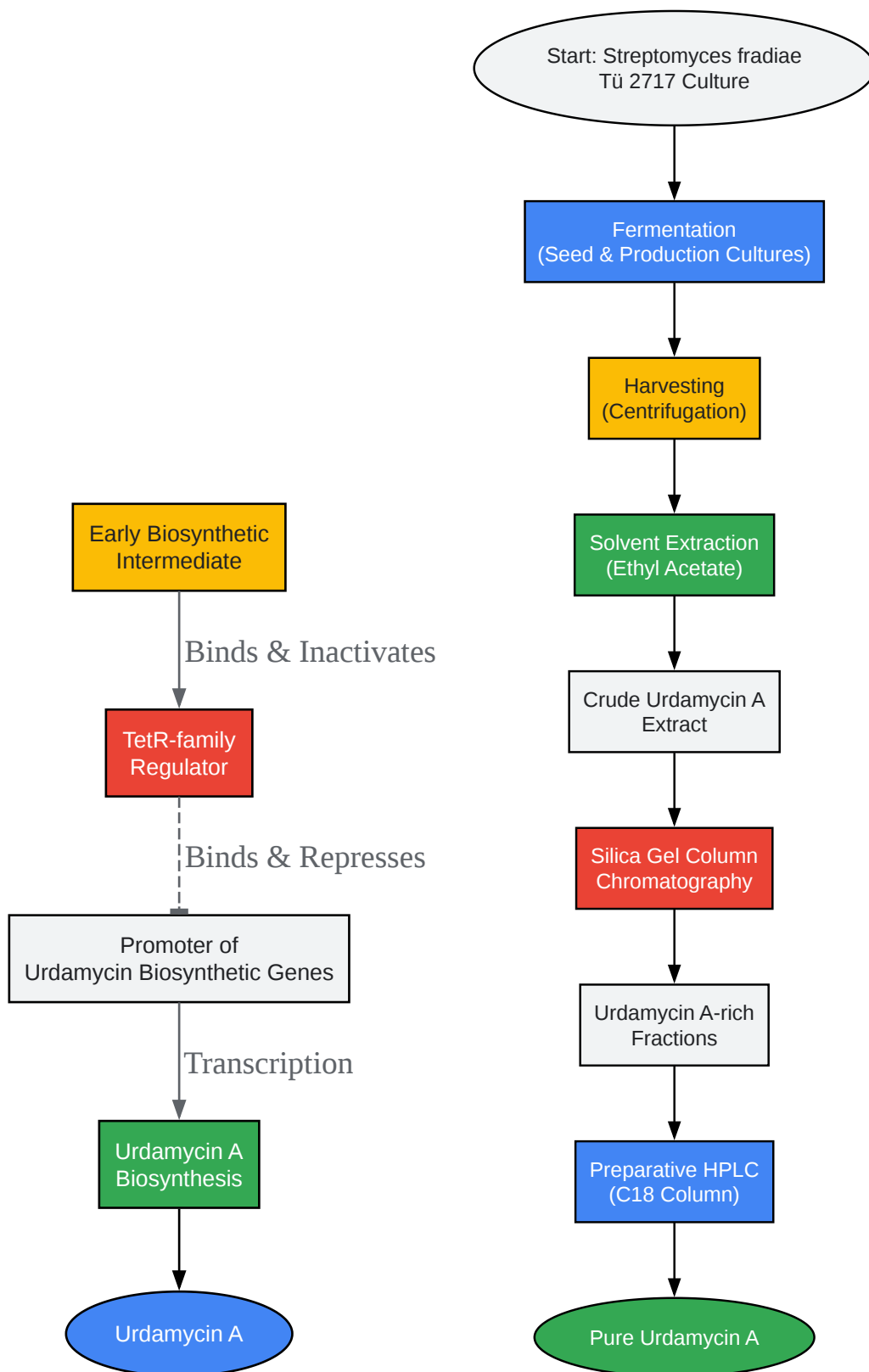
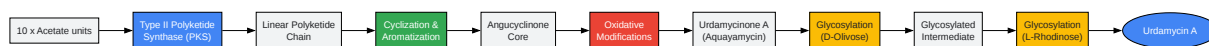
Biosynthesis and Regulation

Biosynthetic Pathway of Urdamycin A

The biosynthesis of **Urdamycin A** proceeds via a type II polyketide synthase (PKS) pathway.[\[1\]](#)

The angucycline core is assembled from ten acetate units, followed by a series of post-PKS modifications, including cyclizations, oxidations, and glycosylations, to yield the final molecule.

[\[1\]](#) The sugar moieties, D-olivose and L-rhodinose, are derived from glucose.[\[6\]](#) Isotope labeling studies have shown that **Urdamycin A** is a late-stage precursor for other urdamycins.[\[6\]](#)



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